molecular formula C15H14N2O4 B2467565 Methyl 4-(benzylamino)-3-nitrobenzoate CAS No. 68502-46-5

Methyl 4-(benzylamino)-3-nitrobenzoate

Cat. No.: B2467565
CAS No.: 68502-46-5
M. Wt: 286.287
InChI Key: BNMKQLDYASAJKI-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)-3-nitrobenzoate (C₁₅H₁₄N₂O₄; molecular weight 286.287 g/mol) is a nitroaromatic ester derivative characterized by a benzylamino substituent at the 4-position and a nitro group at the 3-position of the benzoate ring. Its structure includes a methyl ester group, enhancing solubility in organic solvents while maintaining reactivity for further functionalization . The compound is a key intermediate in synthesizing fused polyheterocycles, pharmaceuticals, and ligands for metal complexes .

Key identifiers include:

  • CAS No.: 68502-46-5
  • InChIKey: BNMKQLDYASAJKI-UHFFFAOYSA-N
  • Melting Point: Not explicitly reported in the evidence, but related compounds (e.g., methyl 3-(3-benzamido-3-methylbut-1-yn-1-yl)-4-(benzylamino)benzoate) exhibit m.p. 161.2–163.0°C .
  • Synthesis: Typically prepared via nucleophilic aromatic substitution (e.g., replacing chloro or iodo groups with benzylamine) under mild conditions .

Properties

IUPAC Name

methyl 4-(benzylamino)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMKQLDYASAJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the benzylation of the resulting nitro compound. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and benzyl chloride in the presence of a base for the benzylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed:

    Reduction: Methyl 4-(benzylamino)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : Methyl 4-(benzylamino)-3-nitrobenzoate is often used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating derivatives with enhanced properties.
  • Synthetic Pathways : The compound can be synthesized through nitration, reduction, and esterification processes, allowing for the introduction of different functional groups that can modify its reactivity and solubility .

2. Biological Activity

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
    CompoundBacterial StrainMIC (µg/mL)
    Compound AStaphylococcus aureus<0.03125
    Compound BEscherichia coli1
    Compound CKlebsiella pneumoniae4
  • Neuroprotective Effects : The compound has been investigated for its potential in synthesizing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that derivatives can protect neuronal cells from oxidative stress .

3. Pharmaceutical Applications

  • Drug Development : this compound serves as an intermediate in synthesizing pharmaceutical compounds, including angiotensin II receptor antagonists, which are critical for managing hypertension and metabolic disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of methyl derivatives against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for several compounds derived from similar structures, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Neuroprotective Research
In another study focusing on neuroprotection, this compound was utilized as a precursor for synthesizing hydrazones that showed promise in protecting neuronal cells from oxidative stress. The results demonstrated a notable reduction in cell death under oxidative conditions when treated with these derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-3-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-(benzylamino)-3-nitrobenzoate belongs to a family of 3-nitrobenzoate esters with varying amino substituents. These structural analogs differ in steric bulk, electronic effects, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Synthesis Yield Key Applications Reference Evidence
This compound Benzylamino 286.287 70% Polyheterocycle synthesis, ligand prep
Methyl 4-(butylamino)-3-nitrobenzoate Butylamino 252.27 81% Lipophilic metal complexes for anticancer agents
Methyl 4-(cyclohexylamino)-3-nitrobenzoate Cyclohexylamino 292.33 88% Ferroptosis inhibitors, hydrogenation precursors
4-(Methylamino)-3-nitrobenzoic acid Methylamino 210.17 Not reported API intermediates, acyl chloride synthesis
Methyl 4-(2-bromophenoxy)-3-aminobenzoate 2-Bromophenoxy 322.4 (M+H)+ 77% Phenoxazine/benzopyridoxazine synthesis

Substituent Effects on Reactivity and Properties

Steric and Electronic Effects: Benzylamino vs. Cyclohexylamino: The benzyl group (aromatic) enhances π-π stacking in crystal structures, while the cyclohexyl group (aliphatic) increases lipophilicity, improving membrane permeability in bioactive compounds . Butylamino: Introduces flexibility and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets in anticancer agents .

Synthetic Efficiency: Cyclohexylamino derivatives achieve higher yields (88%) due to the strong nucleophilicity of cyclohexylamine compared to benzylamine (70%) . Bromophenoxy-substituted analogs require microwave-assisted conditions for efficient cyclization, unlike benzylamino derivatives .

Biological Relevance: Ferroptosis Inhibition: Cyclohexylamino derivatives exhibit enhanced activity due to improved metabolic stability . Anticancer Applications: Butylamino-substituted analogs are preferred for N,N-cyclometalated ruthenium complexes, leveraging lipophilicity for cellular uptake .

Hydrogen Bonding and Crystallography

  • Nitro and Amino Groups: The nitro group at position 3 and amino substituents at position 4 create hydrogen-bonding motifs (e.g., N–H···O interactions), influencing crystal packing and stability .
  • Comparative Analysis: Benzylamino derivatives form more rigid crystals due to aromatic stacking, whereas aliphatic analogs (e.g., cyclohexylamino) adopt disordered packing, affecting solubility .

Biological Activity

Methyl 4-(benzylamino)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activities

Antimicrobial Activity
this compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, in vitro assays have revealed that it significantly reduces the viability of HeLa and HT-29 cell lines at specific concentrations .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their structural conformation and function. The nitro group can undergo reduction to form reactive intermediates, which interact with cellular components, leading to oxidative stress and subsequent cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In a cytotoxicity assay using the MTT method on various cancer cell lines, this compound exhibited IC50_{50} values ranging from 5 to 15 µM across different cell types, indicating significant antiproliferative effects.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Cytotoxicity Assay Results

Cell LineIC50_{50} (µM)
HeLa10
HT-298
MCF-712

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